cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261368
InChI: InChI=1S/C11H10O2/c1-11-6-9(11)13-8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3/t9-,11+/m1/s1
SMILES:
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol

cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one

CAS No.:

Cat. No.: VC18261368

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one -

Specification

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
IUPAC Name (1aR,7aS)-7a-methyl-1,1a-dihydrocyclopropa[b]chromen-7-one
Standard InChI InChI=1S/C11H10O2/c1-11-6-9(11)13-8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3/t9-,11+/m1/s1
Standard InChI Key WYYFVKUBHSHHHS-KOLCDFICSA-N
Isomeric SMILES C[C@]12C[C@H]1OC3=CC=CC=C3C2=O
Canonical SMILES CC12CC1OC3=CC=CC=C3C2=O

Introduction

cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one is a complex organic compound belonging to the chromene family, characterized by a fused benzene and pyran ring system. This bicyclic structure incorporates a unique cyclopropane moiety, contributing to its structural complexity and potential reactivity. The compound has garnered significant attention in medicinal chemistry and pharmacology due to its intriguing chemical properties and biological activities.

Synthesis

The synthesis of cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one typically involves multi-step reactions that require careful control of conditions to achieve the desired stereochemistry and yield. While specific synthetic pathways are not detailed in the available literature, the synthesis likely involves the formation of the chromene backbone followed by the introduction of the cyclopropane moiety.

Biological Activities

This compound exhibits significant biological activities, particularly in neuropharmacology. It is noted for its potential as an allosteric modulator of metabotropic glutamate receptors, which are implicated in various neurological disorders. The therapeutic effects may include modulation of neurotransmitter activity, influencing neuronal communication and plasticity.

Biological ActivityDescription
Neuropharmacological EffectsModulation of metabotropic glutamate receptors
Therapeutic PotentialTreatment of central nervous system disorders

Research Findings and Applications

Research on cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one focuses on its interaction with metabotropic glutamate receptors and its potential therapeutic applications. Experimental approaches include binding affinity studies and functional assays to understand how the compound influences receptor activity and downstream signaling pathways.

Research FocusMethodologyImplications
Receptor BindingRadioligand binding assaysUnderstanding receptor selectivity
Functional AssaysCell-based assaysEvaluating modulatory effects on signaling pathways

Comparison with Similar Compounds

cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one shares structural similarities with other chromene derivatives but is distinguished by its cyclopropane moiety and specific biological activities. For example, Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt) also acts as an allosteric modulator at metabotropic glutamate receptors but lacks the cyclopropane ring.

CompoundStructureUnique Features
cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-oneCyclopropane and chromene ringsSpecific receptor modulatory effects
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate (CPCCOEt)Chromene ring without cyclopropaneAllosteric modulator at metabotropic glutamate receptors

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